molecular formula C18H28ClNO2 B4881464 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide

Cat. No. B4881464
M. Wt: 325.9 g/mol
InChI Key: AOSOOJVADHHKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide, also known as AH6809, is a selective antagonist of the prostaglandin EP receptor. This compound has been widely used in scientific research for its ability to inhibit the effects of prostaglandins, which play a crucial role in various physiological and pathological processes.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide acts as a selective antagonist of the prostaglandin EP receptor. The EP receptor is a G protein-coupled receptor that is activated by prostaglandins. When prostaglandins bind to the EP receptor, they trigger a cascade of intracellular signaling events that ultimately lead to the biological effects of prostaglandins. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide binds to the EP receptor and prevents prostaglandins from binding, thereby inhibiting the downstream signaling events.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and other immune cells. In vivo studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide can reduce inflammation, pain, and fever in animal models of various diseases, such as arthritis, colitis, and sepsis.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide has several advantages for lab experiments. First, it is a selective antagonist of the EP receptor, which means that it does not interfere with other prostaglandin receptors or signaling pathways. This allows researchers to specifically investigate the role of the EP receptor in various biological processes. Second, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide is a well-characterized compound that has been extensively used in scientific research. This means that there is a wealth of literature on its properties, mechanisms, and effects. However, there are also some limitations to the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide. For example, its effects may be cell- or tissue-specific, and may vary depending on the experimental conditions. Additionally, its potency and efficacy may be affected by factors such as pH, temperature, and solubility.

Future Directions

There are several future directions for the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide in scientific research. First, researchers could investigate the role of the EP receptor in other biological processes, such as wound healing, angiogenesis, and tumor growth. Second, researchers could explore the potential therapeutic applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide in various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Third, researchers could develop new analogs or derivatives of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide with improved potency, selectivity, or pharmacokinetic properties. Finally, researchers could use 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide as a tool to investigate the mechanisms of action of other prostaglandin antagonists or agonists, and to elucidate the complex interactions between prostaglandins and other signaling pathways.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide has been extensively used in scientific research to investigate the role of prostaglandins in various physiological and pathological processes. Prostaglandins are lipid mediators that are involved in inflammation, pain, fever, and other biological processes. By inhibiting the effects of prostaglandins, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide can help researchers understand the mechanisms underlying these processes.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO2/c1-5-7-8-15(6-2)11-20-17(21)12-22-16-9-13(3)18(19)14(4)10-16/h9-10,15H,5-8,11-12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOOJVADHHKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)COC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylhexyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.